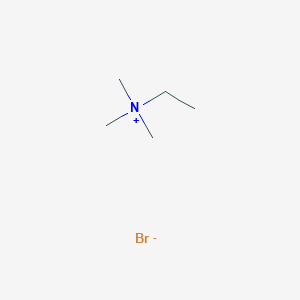

Ethyltrimethylammonium bromide

Vue d'ensemble

Description

Synthesis Analysis

Ethyltrimethylammonium bromide can be synthesized through different chemical pathways. For instance, Fan Ming-ming (2012) described a novel synthesis route for a related compound, N-methyl-N-ethy-N,N-bis(2-stearoyloxy)ethyl bromide, emphasizing the importance of reaction conditions like material molar ratio and temperature in the synthesis process (Fan Ming-ming, 2012).

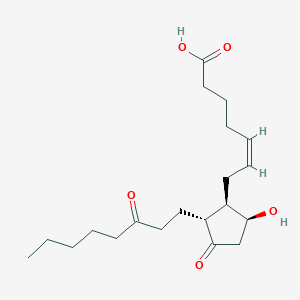

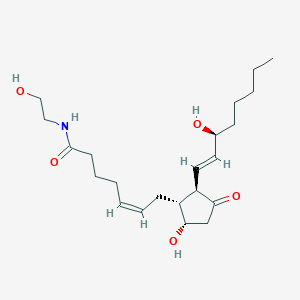

Molecular Structure Analysis

The molecular structure of ethyltrimethylammonium bromide and similar compounds has been explored using various analytical techniques. For example, Sega et al. (1984) determined the conformation of a related compound, diethylmethyl-2-[p-(O-propoxybenzamido) benzoyloxy] ethylammonium bromide, in solution, highlighting the role of NMR spectroscopy in understanding molecular structures (Sega et al., 1984).

Chemical Reactions and Properties

The chemical reactivity of ethyltrimethylammonium bromide is influenced by factors such as the presence of other compounds. Winterborn et al. (1974) examined the influence of cetrimonium bromide on the base-catalyzed hydrolysis of p-substituted ethyl benzoates, revealing how micellar rate constants can be affected by such interactions (Winterborn et al., 1974).

Physical Properties Analysis

Physical properties like solubility play a crucial role in the applications of ethyltrimethylammonium bromide. Czapkiewicz (1989) explored the solubility of ethyltrimethylammonium bromide and similar compounds in chloroform, demonstrating how solubility can be affected by the presence of homologues (Czapkiewicz, 1989).

Chemical Properties Analysis

The chemical properties of ethyltrimethylammonium bromide can be complex. For example, Nilsson et al. (2016) conducted a neutron scattering study of aqueous solutions of tetramethylammonium bromide, providing insights into the interaction of such compounds with water at the atomic level (Nilsson et al., 2016).

Applications De Recherche Scientifique

Biodegradation of Laboratory Chemicals

A study by Gandhi, Kesari, & Kumar (2022) identified bacteria capable of degrading ethidium bromide, a compound similar to ETAB in that it contains the bromide ion and is used in laboratories. This research highlights the potential for biological methods to mitigate environmental contamination from laboratory chemicals, suggesting avenues for the bioremediation of quaternary ammonium compounds like ETAB.

Electrochemical Water Treatment

Radjenovic and Sedlak (2015) discussed the challenges and opportunities for using electrochemical processes in treating contaminated water, focusing on the role of bromide ions in forming toxic byproducts during electrochemical oxidation. This review Radjenovic & Sedlak, 2015 may inform the use of ETAB in water treatment, especially in understanding how its bromide component could affect disinfection byproduct formation.

Atmospheric Chemistry of Bromine Compounds

The cycling of inorganic bromine in the marine boundary layer has been reviewed by Sander et al. (2003), who detailed the transformation of bromide from sea-salt aerosols into reactive gases. Although this study Sander et al., 2003 primarily focuses on inorganic bromine, it provides context for understanding the environmental impact and behavior of bromine-containing compounds like ETAB.

Sterilization and Disinfection Applications

Research on ethylene oxide for sterilizing medical devices by Mendes, Brandão, & Silva (2007) discusses the use of gas for sterilization, highlighting the importance of understanding chemical interactions and byproduct formation Mendes, Brandão, & Silva, 2007. This information could be pertinent when considering ETAB's applications in sterilization processes, due to its potential as a biocide or in formulations requiring sterilized components.

Ethylene Perception Inhibition in Agriculture

The effect of 1-methylcyclopropene (1-MCP) on fruits and vegetables, as reviewed by Watkins (2006), illustrates the role of chemicals in inhibiting ethylene perception, thereby extending the shelf life of produce. This review Watkins, 2006 might offer insights into potential agricultural or preservative applications of ETAB, considering its chemical properties and potential for interaction with biological systems.

Safety And Hazards

Ethyltrimethylammonium bromide is classified as hazardous according to criteria of Safe Work Australia . It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Quaternary ammonium salts, including Ethyltrimethylammonium bromide, have been gaining attention in research due to their wide range of applications and their potential for further development . They are used in various fields such as medicine, industry, environmental protection, and agriculture . Future research could focus on fine-tuning the chemical structures of these compounds for their applications as wide antibacterial agents .

Propriétés

IUPAC Name |

ethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N.BrH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSGVWVBUHUHEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-88-2 (Parent) | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883881 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyltrimethylammonium bromide | |

CAS RN |

2650-77-3 | |

| Record name | Ethyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)

![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)

![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)